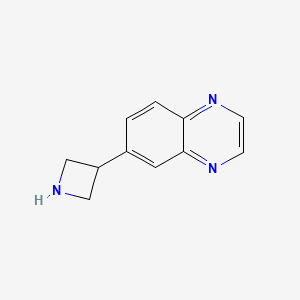

6-(Azetidin-3-yl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Advanced Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of therapeutic agents and functional materials. nih.gov The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow upon quinoxaline a unique electronic character and a propensity for diverse chemical modifications.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including:

Anticancer ekb.eg

Antimicrobial ijrti.org

Antiviral nih.gov

Anti-inflammatory

Antimalarial ajrconline.org

This broad biological spectrum has led to the inclusion of the quinoxaline moiety in numerous marketed drugs and clinical candidates. researchgate.net Beyond pharmaceuticals, quinoxaline derivatives are also explored for their applications in materials science, such as in the development of dyes, fluorescent materials, and organic semiconductors.

Role of Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, have gained considerable traction in contemporary drug discovery and organic synthesis. While historically less explored than their three- or five-membered counterparts due to synthetic challenges, recent advancements have made a diverse range of functionalized azetidines more accessible. ajrconline.org

The incorporation of an azetidine ring into a molecule can confer several advantageous properties:

Improved Physicochemical Properties: The non-planar, rigid nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are crucial parameters for drug candidates.

Novel Chemical Space: Azetidines serve as three-dimensional building blocks, allowing for the exploration of new areas of chemical space beyond traditional flat aromatic structures.

Metabolic Stability: The presence of an azetidine can influence the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties.

Azetidine-containing compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. ajrconline.orgnih.gov

Conceptual Framework of Hybrid Quinoxaline-Azetidine Molecular Architectures

The synthesis of such hybrids often involves the coupling of a pre-functionalized quinoxaline with a suitable azetidine derivative. For instance, a common synthetic route involves the reaction of a halo-substituted quinoxaline with an azetidine nucleophile. niscpr.res.in The characterization of these hybrid molecules relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity. asianpubs.orgresearchgate.net

Research Findings on Related Quinoxaline-Azetidinone Hybrids

While specific research data on 6-(Azetidin-3-yl)quinoxaline is limited in the public domain, studies on closely related quinoxaline-azetidinone hybrids provide valuable insights into the potential properties and biological activities of this class of compounds.

For example, various N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides have been synthesized and characterized. niscpr.res.in These studies often report the synthesis via condensation reactions followed by cyclization to form the azetidinone ring fused to the quinoxaline core. ajrconline.org The synthesized compounds are typically characterized by their melting points, and their structures are confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ajrconline.orgasianpubs.org

The biological evaluation of these related hybrids has often focused on their antimicrobial and anticancer activities. For instance, some quinoxaline-azetidinone derivatives have shown promising activity against various bacterial and fungal strains. ajrconline.orgijpda.org In the realm of oncology, certain derivatives have been investigated for their cytotoxic effects against cancer cell lines. ekb.egnih.gov

Below are interactive tables summarizing typical data found for related quinoxaline-azetidinone derivatives, which can serve as a reference for the potential properties of 6-(Azetidin-3-yl)quinoxaline.

Table 1: Physicochemical Properties of Representative Quinoxaline-Azetidinone Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4a | C18H12Cl2N4O3 | 403.22 | - |

| 4g | C19H12ClF3N4O3 | 436.77 | - |

Note: Data extracted from a study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides. asianpubs.org Specific melting points were not provided in the source.

Table 2: Spectroscopic Data for a Representative Quinoxaline-Azetidinone Derivative (Compound 4a)

| Spectral Data | Observed Peaks/Shifts |

| ¹H NMR (DMSO-d6, 400 MHz) | δ = 12.81 (s, 1H), 7.81 (d, 1H, J = 8.0 Hz), 7.66 (m, 1H), 7.60 (m, 1H), 7.40 (m, 3H), 7.25 (s, 1H), 7.10 (d, 1H, J = 8.0 Hz), 6.98 (t, 1H), 4.72 (d, 1H, J = 5.2 Hz), 4.60 (d, 1H, J = 5.2 Hz) |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ = 163.06, 163.02, 158.02, 154.43, 152.35, 142.39, 133.34, 132.26, 131.77, 129.96, 129.88, 128.70, 124.59, 123.19, 120.95, 115.97, 112.36, 39.01 |

| Mass Spectrum (m/z) | 403 (M+) |

Note: Data corresponds to N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamide. asianpubs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-(azetidin-3-yl)quinoxaline |

InChI |

InChI=1S/C11H11N3/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9/h1-5,9,12H,6-7H2 |

InChI Key |

ZCPQXWSZUBROLV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=NC=CN=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Azetidin 3 Yl Quinoxaline and Its Derivatives

Established Synthetic Routes for Quinoxaline (B1680401) Core Structures

The synthesis of the quinoxaline ring system, a fused heterocycle comprising a benzene (B151609) and a pyrazine (B50134) ring, has been extensively studied for over a century. researchgate.net These methods can be broadly categorized into classical condensation reactions and more contemporary catalytic approaches.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an aryl ortho-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govrug.nl This reaction, known as the Hinsberg-Körner reaction, is versatile and can accommodate a wide range of substituted starting materials. sphinxsai.comallsubjectjournal.com

The general mechanism involves the initial formation of a Schiff base by the reaction of one amino group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. rug.nl While effective, classical condensation reactions often require harsh conditions, such as refluxing in ethanol or acetic acid for extended periods, which can lead to lower yields and the formation of byproducts. nih.gov

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| o-phenylenediamine Derivative | 1,2-dicarbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Benzil | Ethanol, Reflux | 2,3-Diphenylquinoxaline | Good | rug.nl |

| 4-Methyl-o-phenylenediamine | Benzil | Acetic Acid, Heat | 6-Methyl-2,3-diphenylquinoxaline | High | nih.gov |

| o-phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline | - | nih.gov |

| 4-Fluoro-1,2-phenylenediamine | Glyoxal | Ethanol/Water | 6-Fluoroquinoxaline | High | rsc.org |

Modern variations of this method focus on greener and more efficient conditions. For instance, using microwave irradiation can significantly shorten reaction times and improve yields, often using ethanol as a solvent to avoid more toxic alternatives. nih.gov The use of difunctional Brønsted acids like phthalic acid in an ethanol/water mixture at room temperature has also been shown to effectively catalyze the condensation, offering an environmentally benign approach. nih.gov

Catalytic Approaches for Quinoxaline Formation

To overcome the limitations of traditional condensation reactions, numerous catalytic systems have been developed. These catalysts facilitate the reaction under milder conditions, often leading to higher yields and purity of the quinoxaline products. Catalysts used for quinoxaline synthesis range from simple acids to complex metal-based systems. researchgate.net

A variety of catalysts have been successfully employed, including:

Solid Acids and Heterogeneous Catalysts : Systems like alumina, montmorillonite K-10, and polymer-supported sulphanilic acid have proven to be effective and reusable, simplifying product purification. researchgate.netrug.nl

Lewis Acids : Catalysts such as Ga(OTf)₃ and cerium (IV) ammonium nitrate (CAN) can promote the reaction efficiently, with CAN being particularly effective in aqueous media at room temperature. researchgate.net

Metal Catalysts : Transition metals like iron, copper, and palladium have been used to catalyze quinoxaline formation through various mechanisms, including oxidative cyclization cascades. researchgate.netacs.org For example, Cu-electrocatalysis has been used for the azidation and subsequent denitrogenative annulation of N-aryl enamines to construct quinoxaline frameworks. researchgate.net

Ionic Liquids : Brønsted acidic ionic liquids have been utilized as efficient and reusable catalysts for the solvent-free synthesis of quinoxaline derivatives, aligning with the principles of green chemistry.

Table 2: Selected Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Cerium (IV) ammonium nitrate (CAN) | o-phenylenediamines, 1,2-diketones | Water | Room temperature, high yield, green | researchgate.net |

| CuCl₂ (Electrocatalysis) | N-aryl enamines, TMSN₃ | - | Avoids chemical oxidants, low catalyst loading | researchgate.net |

| Phthalic Acid | o-phenylenediamine, α-diketones | EtOH/H₂O | Room temperature, green procedure, high yield | nih.gov |

| Brønsted Acidic Ionic Liquids | o-phenylenediamines, 1,2-diketones | Solvent-free | Reusable catalyst, high yield, clean reaction |

Contemporary Approaches for Azetidine (B1206935) Ring Construction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained system whose synthesis presents unique challenges. Its incorporation into drug candidates has grown, driving the development of new synthetic methodologies.

Cycloaddition Strategies for Azetidine Synthesis

[2+2] Cycloaddition reactions are a direct and efficient strategy for constructing the azetidine core. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, represents a powerful method for azetidine synthesis. This approach can be performed either inter- or intramolecularly and allows for the rapid assembly of the four-membered ring.

Another prominent cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine to produce a β-lactam (azetidin-2-one). The resulting β-lactam can then be reduced to the corresponding azetidine. This method is highly versatile, allowing for the synthesis of variously substituted 2-azetidinones.

Ring Expansion and Ring Opening Methodologies in Azetidine Chemistry

Ring expansion of smaller three-membered rings, such as aziridines, provides another route to azetidines. Similarly, ring-opening reactions of azetidines are exploited to introduce functional groups, leveraging the inherent ring strain of the four-membered system. These strain-release reactions can be facilitated by photochemical methods or under transition-metal-free conditions. For instance, photogenerated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. Intramolecular ring-opening of appropriately substituted azetidines can also be achieved without the need for Lewis or Brønsted acid activation, providing access to more complex molecular architectures.

Targeted Synthesis of 6-(Azetidin-3-yl)quinoxaline Scaffold

The synthesis of the target molecule, 6-(Azetidin-3-yl)quinoxaline, which features a C-C bond between the C6 position of the quinoxaline and the C3 position of the azetidine, is not achievable in a single step. A convergent strategy involving the synthesis of two key intermediates followed by a cross-coupling reaction is the most plausible and efficient approach. This strategy relies on the preparation of a 6-haloquinoxaline and a suitably functionalized azetidine derivative.

Step 1: Synthesis of a 6-Haloquinoxaline Intermediate

A common precursor for cross-coupling reactions is a 6-haloquinoxaline, such as 6-bromoquinoxaline or 6-chloroquinoxaline. 6-Bromoquinoxaline can be synthesized from 4-bromo-1,2-phenylenediamine and glyoxal. Alternatively, 2,6-dichloroquinoxaline can be prepared and used in regioselective cross-coupling reactions. The higher reactivity of the chlorine atom at the C2 position compared to the C6 position allows for selective functionalization.

Step 2: Synthesis of a Functionalized Azetidine Intermediate

The second key component is an azetidine functionalized at the 3-position for cross-coupling. A common and versatile intermediate is an N-protected azetidin-3-ylboronic acid or its ester derivative (e.g., N-Boc-azetidin-3-ylboronic acid pinacol ester). Another option is the preparation of a 3-iodoazetidine derivative, which can participate in various cross-coupling reactions. acs.org The nitrogen of the azetidine is typically protected, for example with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and to modulate reactivity.

Step 3: Cross-Coupling Reaction

With both intermediates in hand, the final C-C bond can be formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura cross-coupling is a highly effective choice for this transformation.

The proposed reaction would involve coupling 6-bromoquinoxaline with N-Boc-azetidin-3-ylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water).

Table 3: Proposed Suzuki-Miyaura Cross-Coupling for 6-(Azetidin-3-yl)quinoxaline

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Bromoquinoxaline | N-Boc-azetidin-3-ylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | N-Boc-6-(azetidin-3-yl)quinoxaline |

Following the successful coupling, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final target compound, 6-(Azetidin-3-yl)quinoxaline. This multi-step approach, combining robust methods for heterocycle synthesis with modern cross-coupling chemistry, provides a reliable pathway to this complex and valuable molecular scaffold.

Strategies for Coupling Quinoxaline and Azetidine Moieties

The direct formation of a bond between a quinoxaline and an azetidine ring can be achieved through several modern cross-coupling reactions. The choice of strategy often depends on the available starting materials and the desired point of attachment. The most common approaches involve the coupling of a halogenated quinoxaline with an azetidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds and represents a direct approach to couple a 6-haloquinoxaline with azetidine. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. For the synthesis of 6-(azetidin-3-yl)quinoxaline, this would involve the reaction of a 6-haloquinoxaline (e.g., 6-bromoquinoxaline) with a suitable azetidine derivative. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction can be employed by coupling a 6-haloquinoxaline with an azetidin-3-ylboronic acid or its corresponding ester. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of the requisite azetidin-3-ylboronic acid derivative is a key consideration for this approach.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of 6-(azetidin-3-yl)quinoxaline, this would entail the reaction of a 6-haloquinoxaline with an azetidin-3-ylzinc halide. Negishi coupling is often highly efficient and can proceed under mild conditions.

Below is a table summarizing these potential coupling strategies:

| Coupling Reaction | Quinoxaline Reactant | Azetidine Reactant | Key Reagents | Bond Formed |

| Buchwald-Hartwig Amination | 6-Haloquinoxaline | Azetidine or N-protected azetidine | Palladium catalyst, phosphine ligand, base | C-N |

| Suzuki-Miyaura Coupling | 6-Haloquinoxaline | Azetidin-3-ylboronic acid/ester | Palladium catalyst, base | C-C |

| Negishi Coupling | 6-Haloquinoxaline | Azetidin-3-ylzinc halide | Palladium or Nickel catalyst | C-C |

Nucleophilic Aromatic Substitution (SNAr):

In cases where the quinoxaline ring is sufficiently electron-deficient, a direct nucleophilic aromatic substitution reaction may be possible. This would involve the reaction of a 6-haloquinoxaline bearing electron-withdrawing groups with an N-protected azetidin-3-ol or a related nucleophilic azetidine derivative. This approach avoids the need for a metal catalyst but is limited to specific substrates.

Green Chemistry and Sustainable Synthetic Protocols for Quinoxaline-Azetidine Hybrids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of quinoxaline-azetidine hybrids, several strategies can be employed to make the synthetic routes more sustainable.

Use of Greener Solvents:

Traditional palladium-catalyzed cross-coupling reactions often utilize volatile and potentially toxic organic solvents such as toluene, dioxane, or DMF. A key aspect of greening these syntheses is the replacement of these solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water-soluble ligands and surfactants can facilitate reactions in aqueous media. Other green solvents that can be considered include bio-renewable solvents like Cyrene™ (dihydrolevoglucosenone) and glycerol, as well as ionic liquids.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities. ijpsjournal.com This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted palladium-catalyzed cross-coupling reactions are well-documented and can be applied to the synthesis of 6-(azetidin-3-yl)quinoxaline, leading to a more energy-efficient process. rsc.org

Catalyst Efficiency and Recycling:

To improve the sustainability of the synthesis, minimizing the amount of the precious metal catalyst (palladium) is crucial. The use of highly active catalyst systems, such as those employing advanced phosphine ligands, allows for lower catalyst loadings. Furthermore, the development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts can significantly reduce waste and cost.

The following table highlights some green chemistry approaches applicable to the synthesis of quinoxaline-azetidine hybrids:

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Use of Safer Solvents | Replacing traditional organic solvents with water, bio-renewable solvents, or ionic liquids. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave-assisted synthesis to accelerate reactions. | Shorter reaction times, reduced energy consumption. |

| Catalysis | Using highly active catalysts at low loadings; developing recyclable catalyst systems. | Reduced metal waste, lower cost. |

Molecular Design, Structural Characterization, and Conformational Analysis

Principles of Scaffold Design for Quinoxaline-Azetidine Systems

The design of hybrid molecules incorporating both quinoxaline (B1680401) and azetidine (B1206935) rings is guided by several key principles aimed at optimizing their physicochemical and pharmacological properties. The quinoxaline scaffold, a benzopyrazine system, is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Its planar, aromatic nature allows for various intermolecular interactions, including π-stacking with biological targets.

The azetidine ring, a four-membered heterocycle, is increasingly utilized in modern drug design. Its inclusion is often intended to improve properties such as aqueous solubility and metabolic stability while providing a three-dimensional structural element. The strained nature of the azetidine ring can also influence its reactivity and binding conformations. researchgate.net

The strategic combination of these two moieties in 6-(Azetidin-3-yl)quinoxaline aims to:

Introduce Structural Rigidity and Three-Dimensionality: The rigid quinoxaline core provides a defined anchor, while the azetidine ring introduces a non-planar substituent, which can be crucial for specific receptor interactions.

Modulate Physicochemical Properties: The basic nitrogen atom in the azetidine ring can be protonated at physiological pH, potentially enhancing aqueous solubility and influencing interactions with biological targets.

Explore Novel Chemical Space: The fusion of these two distinct heterocyclic systems creates a novel scaffold with unique electronic and steric properties, offering opportunities for the development of new therapeutic agents.

Advanced Structural Elucidation Techniques for Quinoxaline-Azetidine Derivatives

The unambiguous determination of the structure of 6-(Azetidin-3-yl)quinoxaline relies on a combination of sophisticated analytical techniques, primarily spectroscopic methods and X-ray crystallography.

Spectroscopic techniques are fundamental for confirming the molecular structure and connectivity of 6-(Azetidin-3-yl)quinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular framework. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline ring and the azetidine moiety. The aromatic protons of the quinoxaline core would appear in the downfield region, while the aliphatic protons of the azetidine ring would be observed at higher field. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity between the two ring systems.

| Hypothetical ¹H NMR Data for 6-(Azetidin-3-yl)quinoxaline | | :--- | :--- | :--- | :--- | | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | Quinoxaline H-2, H-3 | 8.8 - 8.9 | m | - | | Quinoxaline H-5, H-7, H-8 | 7.8 - 8.2 | m | - | | Azetidine CH | 4.0 - 4.2 | m | - | | Azetidine CH₂ | 3.5 - 3.8 | m | - | | Azetidine NH | 2.0 - 2.5 | br s | - |

| Hypothetical ¹³C NMR Data for 6-(Azetidin-3-yl)quinoxaline | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | Quinoxaline C-2, C-3 | 145 - 150 | | Quinoxaline C-5, C-6, C-7, C-8, C-4a, C-8a | 125 - 142 | | Azetidine CH | 35 - 40 | | Azetidine CH₂ | 50 - 55 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

| Hypothetical Crystallographic Data for 6-(Azetidin-3-yl)quinoxaline | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 12.2 | | b (Å) | 8.4 | | c (Å) | 13.9 | | β (°) | 105.0 | | Volume (ų) | 1370 | | Z | 4 | | Density (calculated) (g/cm³) | 1.35 |

Conformational Dynamics and Flexibility of the Azetidine Moiety within the Hybrid Scaffold

The conformational dynamics of 6-(Azetidin-3-yl)quinoxaline are primarily associated with the flexibility of the azetidine ring and the rotation around the single bond connecting it to the quinoxaline core.

Azetidine Ring Puckering: The four-membered azetidine ring is not perfectly planar and can undergo a dynamic process known as ring puckering. The degree of puckering and the energy barrier to this conformational change are influenced by the substituents on the ring. In the case of 6-(Azetidin-3-yl)quinoxaline, the attachment of the bulky quinoxaline group at the 3-position would be expected to influence the preferred puckered conformation of the azetidine ring.

Rotational Freedom: The single bond between the azetidine carbon and the quinoxaline carbon allows for rotation. However, this rotation may be sterically hindered by the interaction between the azetidine ring protons and the adjacent protons on the quinoxaline ring. Computational modeling and variable-temperature NMR studies could provide insights into the rotational barrier and the preferred dihedral angle between the two ring systems. This conformational preference can have a significant impact on how the molecule presents its pharmacophoric features to a biological target.

Biological Target Identification and Mechanistic Pathways of 6 Azetidin 3 Yl Quinoxaline Derivatives

Investigation of Protein Kinase Inhibition by Quinoxaline-Azetidine Systems

Quinoxaline (B1680401) derivatives are notable for their capacity to act as ATP-competitive inhibitors of numerous protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. ekb.egekb.eg The core structure serves as a foundational scaffold for designing inhibitors that can target the ATP-binding sites of kinases such as VEGFR, JAK, and IKKβ. ekb.egekb.eg

VEGFR-2 Kinase Modulation Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous studies have demonstrated that quinoxaline derivatives can effectively inhibit VEGFR-2.

One study detailed the synthesis of novel mdpi.comnih.govbenthamdirect.comtriazolo[4,3-a]quinoxalin-4(5H)-one and mdpi.comnih.govbenthamdirect.comtriazolo[4,3-a]quinoxaline derivatives, identifying several compounds with potent VEGFR-2 inhibitory activity. mdpi.com For instance, compounds 25d , 25e , 25i , and 27e showed significant efficiency, with IC₅₀ values in the low nanomolar range. mdpi.com Another series of 3-methylquinoxaline derivatives also yielded potent VEGFR-2 inhibitors; compound 17b emerged as the most powerful, with an IC₅₀ of 2.7 nM. nih.gov Similarly, research on quinoxaline-2(1H)-ones identified compound 11g as a highly active agent against VEGFR-2, surpassing the reference drug sorafenib. benthamdirect.com These findings underscore the potential of the quinoxaline scaffold in developing potent anti-angiogenic agents by targeting VEGFR-2.

Table 1: VEGFR-2 Inhibition by Selected Quinoxaline Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 25d | 3.4 ± 0.3 | mdpi.com |

| Compound 25e | 4.1 ± 0.2 | mdpi.com |

| Compound 25i | 5.2 ± 0.4 | mdpi.com |

| Compound 27e | 6.8 ± 0.5 | mdpi.com |

| Compound 17b | 2.7 | nih.gov |

| Compound 11g | 750 (0.75 µM) | benthamdirect.com |

| Sorafenib (Reference) | 1290 (1.29 µM) | benthamdirect.com |

IKKβ Kinase Pathway Disruption

The inhibitor of nuclear factor kappa B (NF-κB) kinase beta (IKKβ) is a critical enzyme in the canonical NF-κB signaling pathway, which is linked to inflammation and cancer. Phosphorylation of IKKβ is a key activating event that drives NF-κB mediated gene expression. Quinoxaline derivatives have been identified as potent inhibitors of this pathway.

A structure-activity relationship (SAR) study led to the discovery of analog 84 , a novel quinoxaline urea compound, which effectively reduces the levels of phosphorylated IKKβ (p-IKKβ). nih.gov This compound proved to be approximately 2.5 times more potent in inhibiting TNFα-induced NF-κB activity and 4 times more potent in inhibiting pancreatic cancer cell growth when compared to its parent compound, 13-197 . nih.gov The SAR study highlighted that a quinoxaline urea core, N-methylpyrazole, and an electron-deficient phenyl group were key for potent inhibition. nih.gov Other research has also explored imidazo[1,2-a]quinoxaline (B3349733) derivatives as IKK inhibitors, with some compounds showing potent and selective activity for IKK2. nih.gov These studies confirm that the quinoxaline scaffold is a viable starting point for developing modulators of the IKKβ/NF-κB pathway.

Table 2: Potency Comparison of Quinoxaline Urea Analogs on IKKβ Pathway

| Compound | Activity Metric | Improvement Factor (vs. 13-197) | Reference |

|---|---|---|---|

| Analog 84 | TNFα-induced NFκB Inhibition | ~2.5x more potent | nih.gov |

| Pancreatic Cancer Cell Growth Inhibition | ~4x more potent | nih.gov |

JAK Kinase Inhibition Profiles

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

Research into quinoxalinone-containing compounds has identified potent dual inhibitors of JAK2 and JAK3. One such compound, ST4j , demonstrated strong inhibition against both kinases with IC₅₀ values of 13.00 ± 1.31 nM for JAK2 and 14.86 ± 1.29 nM for JAK3, showing better efficacy than the reference drugs ruxolitinib and tofacitinib. nih.govnih.gov Mechanistically, ST4j was found to inhibit the autophosphorylation of JAK2 and induce apoptosis in human erythroleukemia cell lines. nih.govnih.gov The study suggests that the hydroxyl group of ST4j could form hydrogen bonds within the hinge region of the JAK2 active site. nih.gov This highlights the potential of the quinoxalinone scaffold for developing targeted inhibitors for JAK-mediated diseases.

Table 3: JAK Kinase Inhibition by Quinoxalinone Derivative ST4j

| Target Kinase | ST4j IC₅₀ (nM) | Reference |

|---|---|---|

| JAK2 | 13.00 ± 1.31 | nih.govnih.gov |

| JAK3 | 14.86 ± 1.29 | nih.govnih.gov |

Enzyme Inhibition Mechanisms beyond Kinases

The therapeutic utility of quinoxaline derivatives extends beyond protein kinase inhibition. These compounds have been shown to target unique enzymes in pathogenic organisms, including parasites and bacteria, opening avenues for the development of novel anti-infective agents.

Trypanothione Reductase (TR) and Related Parasitic Enzymes

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), as it protects them from oxidative stress. mdpi.com Since TR is absent in humans, it represents an attractive target for developing selective antiparasitic drugs.

Studies have investigated quinoxaline 1,4-di-N-oxide derivatives as TR inhibitors. mdpi.combenthamdirect.com In one study, a series of propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated. Compound T-085 was identified as a TR inhibitor, showing 60% inhibition at a concentration of 60 µM. mdpi.com Another investigation of n-butyl and isobutyl derivatives found that compound T-150 had the best trypanocidal activity and exhibited 13% TR inhibition at 44 μM, while compound T-147 acted as a mixed inhibitor with Ki and Ki' values of 11.4 µM and 60.8 µM, respectively. nih.gov These findings suggest that the quinoxaline 1,4-di-N-oxide scaffold is a promising starting point for designing new TR inhibitors to combat parasitic infections. mdpi.comnih.gov

Table 4: Trypanothione Reductase Inhibition by Quinoxaline 1,4-di-N-oxide Derivatives

| Compound | Inhibition Data | Reference |

|---|---|---|

| T-085 | 60% inhibition at 60 µM | mdpi.com |

| T-150 | 13% inhibition at 44 µM | nih.gov |

| T-147 | Ki = 11.4 µM | nih.gov |

| Ki' = 60.8 µM |

DprE1 Inhibition in Antimicrobial Contexts

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, making it a prime target for novel anti-TB drugs.

A series of quinoxaline derivatives have been identified as non-covalently binding, non-competitive inhibitors of DprE1. A lead compound, 33 (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid), was found to be highly effective against the mycobacterium. Structure-activity relationship studies revealed that the 6-trifluoromethyl group on the quinoxaline ring was critical for activity. This research highlights the potential of the quinoxaline scaffold in developing new classes of antimicrobial agents to combat tuberculosis by targeting the essential DprE1 enzyme.

Topoisomerase II Modulation

Quinoxaline derivatives have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and transcription. Certain quinoxaline-based compounds have demonstrated significant inhibitory effects on this enzyme, suggesting a potential mechanism for their anticancer activity. For instance, in a study evaluating a series of quinoxaline compounds, two derivatives showed notable inhibitory activity against the topoisomerase II enzyme, with IC50 values of 21.98 µM and 7.529 µM, respectively nih.gov. Another 2-substituted-quinoxaline analog, compound 3b, also exhibited substantial inhibitory activity against the topoisomerase II enzyme in MCF-7 breast cancer cells, showing a 6.5-fold reduction in enzyme activity compared to untreated control cells rsc.orgsemanticscholar.org. Molecular modeling studies have further supported these findings, indicating a strong binding affinity of these derivatives to the active site of topoisomerase II rsc.org. This interaction with topoisomerase II is a key element in the apoptotic mechanism of these compounds nih.gov.

Cellular Biological Studies for Mechanistic Elucidation (In Vitro)

Derivatives of the quinoxaline scaffold have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. Studies have shown that these compounds can inhibit cancer cell growth with high selectivity. For example, two quinoxaline derivatives exhibited potent anti-proliferative effects against prostate cancer cells (PC-3) with IC50 values of 4.11 µM and 2.11 µM, respectively nih.gov. Similarly, another quinoxaline analog displayed substantial antiproliferative activity against breast cancer cells (MCF-7) with an IC50 of 1.85 µM, while showing minimal cytotoxicity to normal breast cells (MCF-10A) with an IC50 of 33.7 µM nih.gov.

The antiproliferative activity of these compounds is closely linked to their ability to modulate the cell cycle. Research has shown that treatment with quinoxaline derivatives can lead to cell cycle arrest at specific phases, thereby preventing cancer cell division and proliferation. For instance, certain derivatives caused cell cycle arrest at the S phase in PC-3 cells nih.gov. In another study, a 2-substituted-quinoxaline analog was found to induce cell cycle arrest at the G1 transition in MCF-7 cells rsc.org.

| Compound/Derivative | Cell Line | IC50 (µM) |

| Quinoxaline Derivative III | PC-3 (Prostate Cancer) | 4.11 |

| Quinoxaline Derivative IV | PC-3 (Prostate Cancer) | 2.11 |

| 2-substituted-quinoxaline (3b) | MCF-7 (Breast Cancer) | 1.85 |

| 2-substituted-quinoxaline (3b) | MCF-10A (Normal Breast) | 33.7 |

| Quinoxaline Derivative 4m | A549 (Lung Cancer) | 9.32 ± 1.56 |

A primary mechanism through which 6-(azetidin-3-yl)quinoxaline derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. Multiple studies have confirmed the pro-apoptotic capabilities of these compounds through various assays, including Annexin V-FITC/PI double staining and DNA fragmentation analysis nih.gov.

The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. For example, one quinoxaline derivative was found to induce apoptosis in A549 lung cancer cells through a mitochondrial- and caspase-3-dependent pathway researchgate.net. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors ub.edu. The activation of effector caspases, such as caspase-3 and caspase-7, is a key step in the execution phase of apoptosis, leading to events like the cleavage of poly-(ADP-ribose) polymerase (PARP) ub.edu.

The pro-apoptotic activity of quinoxaline derivatives is underpinned by their ability to modulate the expression of key genes and proteins involved in the apoptosis signaling cascade. Western blot analyses have revealed that treatment with these compounds can lead to a significant upregulation of pro-apoptotic proteins and a concurrent downregulation of anti-apoptotic proteins nih.gov.

Specifically, one potent quinoxaline derivative was shown to dose-dependently increase the expression of the tumor suppressor protein p53, as well as the initiator caspase, caspase-8, and the executioner caspase, caspase-3, in PC-3 cells. Simultaneously, it led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov. The modulation of these specific molecular targets confirms that the compound's mechanism of action involves the activation of the extrinsic and intrinsic apoptotic pathways, ultimately leading to cancer cell death.

| Protein | Effect of Quinoxaline Derivative Treatment | Role in Apoptosis |

| p53 | Upregulated | Pro-apoptotic |

| Caspase-3 | Upregulated | Pro-apoptotic (Executioner) |

| Caspase-8 | Upregulated | Pro-apoptotic (Initiator) |

| Bcl-2 | Downregulated | Anti-apoptotic |

Interactions with Other Biological Targets (e.g., Tubulin, Receptors)

Beyond their effects on topoisomerase II and apoptosis-related proteins, quinoxaline derivatives have been shown to interact with other significant biological targets, further contributing to their potential as therapeutic agents.

Tubulin: Certain fused imidazo[1,2-a]quinoxaline derivatives have been identified as potential antitubulin agents nih.gov. These compounds are believed to exert their mechanism by disrupting tubulin assembly and inhibiting microtubule formation, which is crucial for cell division. They often bind to the colchicine-binding site on tubulin, leading to a disruption of the cell cycle at the G2/M phase and subsequent cell death through apoptosis or necrosis nih.gov.

Receptors: Quinoxaline derivatives have also been investigated for their activity against various protein kinases and receptors involved in cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR): Some 2-substituted-quinoxaline analogs have been evaluated for their ability to inhibit EGFR activity. Molecular modeling studies have shown a significant binding affinity of these compounds to the active site of the EGFR protein, suggesting this as a potential mechanism for their antiproliferative effects rsc.org.

Apoptosis signal-regulated kinase 1 (ASK1): A dibromo-substituted quinoxaline derivative was identified as an effective small-molecule inhibitor of ASK1, a key regulator of apoptosis, inflammation, and fibrosis signaling pathways, with an IC50 value of 30.17 nM nih.gov.

These interactions highlight the multi-targeted nature of quinoxaline derivatives, which may contribute to their potent and broad-spectrum anticancer activities.

Structure Activity Relationship Sar Studies of 6 Azetidin 3 Yl Quinoxaline Derivatives

Design Principles for SAR Exploration

The design of novel 6-(azetidin-3-yl)quinoxaline derivatives is often guided by established pharmacophoric models and a deep understanding of the target's binding site. A common strategy involves the use of a privileged scaffold, like quinoxaline (B1680401), which is known to interact with a range of biological targets. nih.gov The azetidine (B1206935) moiety is frequently introduced to explore new chemical space and improve properties such as solubility and metabolic stability.

Key design principles include:

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific pockets of the target receptor. These fragments are then linked or grown to create more potent and selective ligands. For instance, a two-ring heterocyclic scaffold like quinoxaline can be directly connected to a group like N-methylpiperazine to occupy specific binding pockets. acs.org

Conformational Rigidity and Flexibility: The introduction of cyclic structures, such as the azetidine ring, can introduce conformational rigidity, which may be beneficial for binding affinity by reducing the entropic penalty upon binding. Conversely, flexible linkers can allow the molecule to adopt an optimal conformation within the binding site.

Exploration of Chemical Space: A primary goal is to explore a wide range of chemical substitutions at various positions on the quinoxaline and azetidine rings to build a comprehensive SAR profile. nih.gov This includes varying electronic properties (electron-donating vs. electron-withdrawing groups), lipophilicity, and hydrogen bonding capabilities. nih.govmdpi.com

Impact of Substituent Variation on Biological Activity

The biological activity of 6-(azetidin-3-yl)quinoxaline derivatives is highly sensitive to the nature and position of substituents on both the quinoxaline and azetidine moieties, as well as the linker connecting them.

Modifications on the Quinoxaline Ring System

The quinoxaline ring system offers multiple positions for substitution, and modifications at these sites can have a profound impact on biological activity.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution within the quinoxaline ring, influencing its interaction with the target. For instance, in some series of quinoxaline derivatives, the presence of an EWG like a chloro group has been shown to improve activity, while in other cases, EDGs like a methoxy (B1213986) group are favorable. mdpi.comthieme-connect.com The position of these groups is also critical; for example, a carboxylic acid group at position 5 of the quinoxaline core showed a significant difference in activity compared to the same group at position 6. nih.gov

Steric Effects: The size and shape of substituents on the quinoxaline ring can influence binding affinity by either creating favorable steric interactions or causing steric hindrance. For example, in a series of H4 receptor ligands, a methyl substitution at the 3-position of the quinoxaline ring increased affinity nearly tenfold compared to the unsubstituted analog, while a larger phenyl substitution was not well tolerated. acs.org

The following table summarizes the impact of various substituents on the quinoxaline ring from different studies:

| Position | Substituent | Effect on Activity | Target/Assay | Reference |

| 2, 3 | Methoxy, Amino, Chloro | Varied | Hearing loss protection | nih.gov |

| 2 | Carboxylic acid | Decreased efficacy | Hearing loss protection | nih.gov |

| 5 | Carboxylic acid | Improved efficacy and potency | Hearing loss protection | nih.gov |

| 6 | Carboxylic acid | Marginal or no protection | Hearing loss protection | nih.gov |

| 2, 3, 6 | Methyl | Increased lipophilicity | Hearing loss protection | nih.gov |

| Ring A | Chloro (EWG) | Slightly improved activity | Anticancer | mdpi.com |

| Ring A | Methyl (EDG) | Moderate activity | Anticancer | mdpi.com |

| 3 | Methyl | ~10-fold increase in affinity | H4 Receptor | acs.org |

| 3 | Phenyl | Decreased affinity | H4 Receptor | acs.org |

Substitutions on the Azetidine Moiety

The azetidine ring provides another key point for modification to modulate the pharmacological profile of these compounds.

Nature of Substituents: The type of substituent on the azetidine nitrogen is crucial. In many cases, a free secondary amine on the azetidine ring is important for activity, while N-alkylation or acylation can have varied effects. For some targets, small alkyl groups may be tolerated or even enhance activity, while larger, bulkier groups may be detrimental.

Electronic Properties: The electronic nature of substituents on the azetidine ring can influence its basicity and hydrogen bonding capacity, which are often critical for interactions with the target protein. Studies on azetidinone derivatives have shown that electron-withdrawing groups can be important for antitubercular activity. thieme-connect.com

Stereochemistry: As a chiral center can be present on the azetidine ring, the stereochemistry of substituents can have a significant impact on biological activity.

The table below illustrates the effects of substitutions on the azetidine moiety:

| Position on Azetidine | Substituent | Effect on Activity | Target/Assay | Reference |

| N/A | 4-MeOC6H4 | Highest activity | Antitubercular | thieme-connect.com |

| N/A | 4-N(CH3)2C6H4 | Active | Antitubercular | thieme-connect.com |

| N/A | Electron-withdrawing groups | Important for activity | Antitubercular | thieme-connect.com |

Linker Region Modifications

The linker connecting the azetidine moiety to the quinoxaline scaffold can also be a target for optimization.

Linker Type and Length: The nature of the linker, whether it's a simple bond, an amide, an ether, or another functional group, can influence the relative orientation of the two ring systems. The length of the linker is also critical for achieving the optimal distance and geometry for binding. In some anticancer quinoxaline derivatives, an N-linker at the third position was found to increase activity, while an O-linker decreased it. mdpi.com

Flexibility and Rigidity: A flexible linker might allow the molecule to adopt various conformations to fit into the binding pocket, while a more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity.

Identification of Key Pharmacophoric Features for Target Interaction

SAR studies are instrumental in identifying the key pharmacophoric features required for potent and selective interaction with a biological target. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. For quinoxaline-based inhibitors of VEGFR-2, for example, key pharmacophoric features include:

A heteroaromatic system (like quinoxaline) to interact with the hinge region of the receptor. researchgate.netsemanticscholar.org

A linker region to position the molecule correctly within the active site. researchgate.net

A pharmacophore group, such as an amide or urea, that can form hydrogen bonds with key amino acid residues like Glu883 and Asp1044. researchgate.netsemanticscholar.org

A terminal hydrophobic moiety to occupy an allosteric binding pocket. researchgate.net

Docking studies often complement SAR data to visualize how these pharmacophoric elements interact with the amino acid residues in the binding pocket of the target protein. researchgate.net

Stereochemical Effects on Biological Activity

When a molecule contains one or more chiral centers, its different stereoisomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer.

In the context of 6-(azetidin-3-yl)quinoxaline derivatives, the azetidine ring can possess a chiral center at the 3-position. The absolute configuration (R or S) at this center can be critical for achieving optimal binding to the target. One enantiomer may fit perfectly into the binding site, leading to high affinity and efficacy, while the other may bind weakly or not at all.

For instance, studies on other heterocyclic compounds have demonstrated the profound impact of stereochemistry. In one case, a mutation affecting the stereochemical interaction of a ligand with its receptor significantly altered its signaling properties. science.gov Therefore, the synthesis and biological evaluation of individual enantiomers of 6-(azetidin-3-yl)quinoxaline derivatives are crucial steps in SAR studies to identify the more active stereoisomer and to develop a more selective and potent drug. thieme-connect.de

Computational Chemistry and in Silico Approaches for 6 Azetidin 3 Yl Quinoxaline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unlp.edu.ar This method is crucial in drug design for modeling the interaction between a small molecule ligand, such as 6-(Azetidin-3-yl)quinoxaline, and a protein target. The primary goals are to predict the binding mode and to estimate the strength of the association, commonly referred to as binding affinity. ekb.eg

Active Site Analysis and Binding Mode Prediction

Docking studies are instrumental in analyzing how 6-(Azetidin-3-yl)quinoxaline fits into the active site of a biological target. For quinoxaline (B1680401) derivatives, a frequently studied target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels. ekb.egekb.eg The binding of inhibitors to the ATP-binding site of VEGFR-2 can block its signaling pathway, a mechanism that is attractive for cancer therapy. ekb.egekb.eg

Studies on similar quinoxaline antagonists have identified key interactions with specific amino acid residues that stabilize the ligand-receptor complex. For instance, interactions with residues like Arg523 and Thr518 have been observed for quinoxaline-2,3-dione analogues at glutamate (B1630785) receptors. mcgill.ca In the context of DNA gyrase, another potential target, quinoxaline derivatives have been shown to form hydrogen bonds with residues such as Arg1048 and Ser1028. researchgate.net The precise binding mode of 6-(Azetidin-3-yl)quinoxaline would determine its inhibitory mechanism and specificity. nih.govnih.gov

| Target Region | Interacting Amino Acid Residues (Examples from related compounds) | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 Hinge Region | Cys917, Ala864, Leu838 | Hydrogen Bond, Hydrophobic | nih.govnih.gov |

| VEGFR-2 DFG Motif | Asp1044, Glu883, Lys866 | Hydrogen Bond | nih.govnih.gov |

| VEGFR-2 Allosteric Pocket | Leu1033, Val914, Phe1045 | Hydrophobic | nih.gov |

| GluR4 Binding Domain | Arg523, Thr518, Pro516 | Polar Interactions, Hydrogen Bond | mcgill.ca |

| DNA Gyrase | Arg1048, Ser1028 | Hydrogen Bond | researchgate.net |

Ligand-Target Affinity Prediction

A critical output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol). ekb.eg A lower (more negative) binding energy suggests a more stable protein-ligand complex and a higher binding affinity. mdpi.com For example, docking studies of various quinoxaline derivatives against VEGFR-2 have reported binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.eg In some cases, newly designed quinoxaline compounds have shown predicted binding energies superior to that of established drugs like Sorafenib. researchgate.net One study on imidazo[1,2-a]quinoxaline (B3349733) derivatives reported docking scores around -9.3 kcal/mol, comparable to the control compound colchicine. nih.gov These predictions are vital for prioritizing compounds for synthesis and further biological testing.

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 | -11.93 to -17.11 | Sorafenib | -21.11 | ekb.egnih.gov |

| Imidazo[1,2-a]quinoxaline Derivatives | Tubulin (Colchicine site) | -9.13 to -9.35 | Colchicine | -9.16 | nih.gov |

| Quinoxaline-based Hybrids | Tyrosine Kinase (2HCK) | -46.196 (Glide Energy) | - | - | mdpi.com |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative | DNA Gyrase (2XCT) | -21.20 | - | - | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org This technique is used to assess the stability of the protein-ligand complex and to observe conformational changes that may occur upon binding. nih.govnih.gov

Analysis of Protein-Ligand Complex Stability

The stability of the complex formed between 6-(Azetidin-3-yl)quinoxaline and its target protein is a key determinant of its potential efficacy. MD simulations are used to monitor this stability, typically by calculating the Root Mean Square Deviation (RMSD) of the protein backbone atoms over the simulation time (e.g., 100 nanoseconds). nih.govrsc.org A stable complex is generally indicated by an RMSD value that equilibrates and fluctuates around a stable average, typically within 1-3 Å. semanticscholar.orgfrontiersin.org Significant fluctuations or a continuously increasing RMSD may suggest an unstable binding mode. For example, MD simulations of quinoxaline derivatives targeting the c-Kit protein showed that the complexes began to relax and stabilize after 65 nanoseconds. rsc.org

Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein are more flexible or rigid during the simulation. rsc.orgsilcsbio.com This can highlight regions of the protein that are most affected by ligand binding.

| Complex | Simulation Time (ns) | RMSD Profile | Interpretation | Reference |

|---|---|---|---|---|

| Hypothetical Stable Complex (e.g., Compound-VEGFR-2) | 100 | Fluctuates around 1.5 - 2.0 Å after initial equilibration | The ligand forms a stable and durable complex with the protein. | frontiersin.org |

| Hypothetical Unstable Complex | 100 | Continues to increase or shows large fluctuations (> 3 Å) | The ligand may be disassociating or inducing significant, unstable conformational changes. | semanticscholar.org |

Conformational Changes in Binding Pockets

MD simulations are crucial for observing how the binding pocket of a protein may adapt to the presence of a ligand, a phenomenon known as "induced fit". mcgill.ca The binding of an inhibitor like 6-(Azetidin-3-yl)quinoxaline can induce subtle or significant conformational changes in the active site, which can either strengthen the binding or, in some cases, lead to the dissociation of the ligand. nih.gov For instance, studies on HIV-1 Reverse Transcriptase showed that the binding of quinoxaline-based inhibitors causes distortions in the NNRTI-binding pocket, which is key to their inhibitory action. nih.gov Analysis of the simulation trajectory can reveal changes in the volume and shape of the binding pocket and the network of hydrogen bonds that stabilize the complex over time. mdpi.compnas.org

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. wisdomlib.orguctm.edu For 6-(Azetidin-3-yl)quinoxaline, DFT can provide insights into its reactivity, stability, and spectroscopic properties. These calculations are performed on the isolated molecule to understand its fundamental characteristics, which in turn influence its interactions with biological targets. sphinxsai.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scholarsresearchlibrary.com

EHOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor. scholarsresearchlibrary.com

ELUMO : The energy of the LUMO relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to accept electrons. scholarsresearchlibrary.com

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

These parameters help predict how 6-(Azetidin-3-yl)quinoxaline might participate in charge-transfer interactions within a protein's active site. For example, DFT calculations on various quinoxaline derivatives using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been used to correlate these electronic properties with observed biological or chemical activity. sphinxsai.comscholarsresearchlibrary.comnih.gov

| Quantum Chemical Parameter | Significance | Example Value (for related Quinoxalines) | Reference |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability. Higher value = better donor. | -5.57 to -6.29 eV | scholarsresearchlibrary.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. Lower value = better acceptor. | -1.72 to -1.90 eV | scholarsresearchlibrary.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. Smaller gap = more reactive. | ~4.26 eV | wisdomlib.org |

| Dipole Moment (µ) | Measures the polarity of the molecule, which can influence solubility and binding. | ~1.62 Debye | scholarsresearchlibrary.com |

| Chemical Hardness (η) | Measures resistance to charge transfer. Hard molecules have a large energy gap. | ~1.92 eV | scholarsresearchlibrary.com |

Cheminformatics and Virtual Screening for Novel Analog Discovery

Cheminformatics and virtual screening represent a cornerstone of computational drug design, enabling the rapid and efficient identification of promising new analogs of a lead compound such as 6-(Azetidin-3-yl)quinoxaline from immense virtual libraries. longdom.orgazolifesciences.combiosolveit.de This process leverages computational algorithms to filter and rank molecules based on their predicted ability to interact with a biological target and their drug-like properties, thus prioritizing the most promising candidates for synthesis and experimental validation. nih.govvipergen.com

The initial step in this workflow involves the creation of a vast, targeted virtual library. Starting with the core structure of 6-(Azetidin-3-yl)quinoxaline, computational tools can generate millions of virtual derivatives by systematically modifying its chemical structure. This includes adding various substituents to the quinoxaline ring, altering the azetidine (B1206935) moiety, or introducing different linkers and functional groups.

Once the virtual library is established, two primary virtual screening strategies can be employed:

Structure-Based Virtual Screening (SBVS): This approach is used when the three-dimensional structure of the biological target (e.g., a protein kinase, receptor) is known, either from experimental methods like X-ray crystallography or from homology modeling. nih.govnih.gov The central technique in SBVS is molecular docking, which computationally places each virtual analog into the target's binding site and calculates a "docking score" to estimate its binding affinity. nih.govmdpi.comabjournals.org This allows researchers to visualize potential binding modes and prioritize compounds that form key interactions with active site residues. tandfonline.commdpi.com In studies on related quinoxaline scaffolds, molecular docking has been instrumental in identifying potent inhibitors for targets such as VEGFR-2 and c-Jun N-terminal kinases 1. researchgate.netnih.gov

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods are utilized. nih.govresearchgate.net These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. Using known active molecules as a reference, methods like 2D/3D similarity searching and pharmacophore modeling can scan the virtual library for analogs that share essential chemical features required for biological activity. mdpi.comnih.gov A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. mdpi.comtandfonline.com This approach has been successfully applied to identify novel triazolo-quinoxalines as inhibitors of the folate cycle. nih.gov

The virtual screening process is typically conducted as a hierarchical cascade, as illustrated in the table below, to efficiently narrow down the vast initial library to a manageable number of high-potential hits.

Table 1: Illustrative Virtual Screening Cascade for 6-(Azetidin-3-yl)quinoxaline Analogs

| Screening Stage | Number of Compounds (Illustrative) | Key Criteria & Methods Used |

|---|---|---|

| Initial Library | 1,000,000 | In silico enumeration of derivatives from the 6-(azetidin-3-yl)quinoxaline scaffold. |

| Drug-Likeness Filtering | 300,000 | Application of filters like Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, etc.) and removal of compounds with predicted toxicophores. ncsu.edu |

| Pharmacophore Screening | 50,000 | Filtering based on a 3D pharmacophore model derived from known active compounds. mdpi.com |

| Molecular Docking (SBVS) | 10,000 | Docking of remaining compounds into the target's active site; ranking by docking score and binding energy. researchgate.netresearchgate.net |

| Visual Inspection & Hit Selection | 100 | Manual inspection of top-ranked poses to ensure key interactions and chemical feasibility. |

| ADMET Prediction | 25 | In-depth in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.govnih.govtandfonline.commdpi.com |

| Final Hits for Synthesis | 10-15 | Selection of the most promising, chemically diverse candidates for laboratory synthesis and biological evaluation. |

Following the screening cascade, the top-ranked virtual hits are subjected to further computational analysis, including more rigorous binding free energy calculations and molecular dynamics simulations, to predict the stability of the compound in the target's binding site. nih.govtandfonline.com The final selection of compounds for synthesis is based on a holistic evaluation of their predicted potency, drug-likeness, and novelty.

Table 2: Representative Profile of Hypothetical Top Virtual Hits

| Compound ID | Modification on Core Scaffold | Docking Score (kcal/mol) | Predicted pIC₅₀ | ADMET Profile Highlights |

|---|---|---|---|---|

| Analog-01 | 4-fluorobenzyl on azetidine-N | -9.8 | 8.2 | Good oral bioavailability, low predicted toxicity. |

| Analog-02 | 7-methoxy on quinoxaline ring | -9.5 | 7.9 | Likely CNS penetrant, potential hERG liability. |

| Analog-03 | 2-aminopyrimidine on azetidine-C | -10.2 | 8.5 | Excellent solubility, predicted to be non-mutagenic. |

| Analog-04 | 7-chloro on quinoxaline, methyl on azetidine-N | -9.1 | 7.6 | Acceptable pharmacokinetics, potential CYP450 inhibitor. rsc.org |

Through these in silico strategies, the discovery of novel analogs of 6-(Azetidin-3-yl)quinoxaline can be significantly accelerated, focusing laboratory resources on compounds with the highest probability of success.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The advancement of 6-(azetidin-3-yl)quinoxaline as a therapeutic candidate is intrinsically linked to the ability to synthesize a diverse array of its derivatives. Future research should prioritize the development of novel and efficient synthetic methodologies that are not only high-yielding but also environmentally sustainable.

Recent advancements in the synthesis of functionalized quinoxalines have showcased the utility of green chemistry principles. For instance, the use of natural deep eutectic solvents (NADESs) has been shown to facilitate the rapid and high-yielding synthesis of quinoxalines at room temperature without the need for additional catalysts unicam.itrsc.org. Such protocols, which can be completed in as little as five minutes and allow for solvent recycling, offer a sustainable and cost-effective approach for producing complex derivatives of 6-(azetidin-3-yl)quinoxaline unicam.itrsc.org. Another promising avenue is the use of potassium hydrogen sulfate (B86663) (KHSO4) as a promoter in water, which has been demonstrated as a simple and greener method for synthesizing biologically important quinoxalines ijsrst.com.

Furthermore, multicomponent reactions offer a powerful tool for generating molecular diversity from simple starting materials in a single step. Exploring one-pot syntheses, such as those involving the condensation of o-phenylenediamines with dicarbonyl compounds, can be adapted for the large-scale production of 6-(azetidin-3-yl)quinoxaline analogs researchgate.netresearchgate.net. Microwave-assisted organic synthesis is another technique that can significantly accelerate reaction times and improve yields for various quinoxaline (B1680401) derivatives farmaceut.orgmdpi.com. The development of these and other innovative synthetic strategies will be crucial for building extensive libraries of 6-(azetidin-3-yl)quinoxaline derivatives for biological screening.

Exploration of Undiscovered Biological Targets and Pathways

The quinoxaline core is a privileged scaffold, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties researchgate.netwisdomlib.orgmdpi.comnih.govscispace.comnih.gov. This suggests that 6-(azetidin-3-yl)quinoxaline and its analogs may interact with a multitude of biological targets, many of which remain to be discovered.

A key area of future research will be the systematic screening of 6-(azetidin-3-yl)quinoxaline derivatives against a broad panel of biological targets. This could unveil novel therapeutic applications beyond the currently known activities of quinoxalines. For example, while many quinoxalines have been investigated as anticancer agents targeting kinases and topoisomerases, their potential against other cancer-related pathways should be explored farmaceut.orgpnrjournal.comfigshare.com. Similarly, given the emergence of drug-resistant pathogens, screening for novel antibacterial and antifungal mechanisms of action is of paramount importance mdpi.compharmaceuticaljournal.net.

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, which are relevant in the context of type II diabetes and its complications nih.govtandfonline.com. This opens up the possibility of developing 6-(azetidin-3-yl)quinoxaline-based therapies for metabolic disorders. Furthermore, the dual activity of some quinoxalines against different pathogens, such as Plasmodium and Schistosoma, suggests the existence of conserved targets or pathways that could be exploited for broad-spectrum anti-infective agents malariaworld.org.

Integration of Advanced Computational Methodologies with Experimental Design

The synergy between computational modeling and experimental work is a powerful driver of modern drug discovery. For 6-(azetidin-3-yl)quinoxaline, the integration of advanced computational methodologies can significantly streamline the process of identifying promising derivatives and understanding their mechanisms of action.

In silico screening of virtual libraries of 6-(azetidin-3-yl)quinoxaline analogs against various protein targets can rapidly identify potential hit compounds tandfonline.comrsc.org. This approach has been successfully used to identify quinoxaline-based inhibitors for targets such as the main protease of SARS-CoV-2 rsc.org. Molecular docking studies can then provide insights into the binding modes of these compounds within the active sites of their targets, guiding the rational design of more potent and selective inhibitors nih.govtandfonline.comnih.govekb.eg.

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the early-stage evaluation of drug candidates acs.orgmdpi.com. Computational tools can be employed to predict the pharmacokinetic profiles of 6-(azetidin-3-yl)quinoxaline derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing mdpi.commdpi.com. This integrated approach of computational and experimental design will be instrumental in accelerating the development of clinically viable drugs based on the 6-(azetidin-3-yl)quinoxaline scaffold.

Strategies for Lead Optimization and Scaffold Diversification

Once a promising lead compound has been identified, the next critical step is its optimization to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For 6-(azetidin-3-yl)quinoxaline, several strategies for lead optimization and scaffold diversification can be pursued.

Structure-activity relationship (SAR) studies are fundamental to understanding how different functional groups on the quinoxaline and azetidine (B1206935) rings contribute to biological activity mdpi.commdpi.com. Systematic modifications of these positions can lead to the identification of derivatives with improved properties. For instance, the introduction of different substituents on the quinoxaline ring has been shown to significantly impact the anticancer and antimicrobial activities of these compounds farmaceut.orgekb.eg.

Scaffold hopping is another powerful strategy for discovering novel chemotypes with similar biological activity but different core structures researchgate.netnih.gov. This can be particularly useful for overcoming issues with intellectual property or improving the physicochemical properties of a lead compound. By replacing the quinoxaline core with other heterocyclic systems while retaining the key pharmacophoric features, it may be possible to develop novel drug candidates with enhanced therapeutic potential researchgate.netnih.gov. The azetidine moiety also offers opportunities for diversification, as its modification can influence solubility, metabolic stability, and target engagement.

The process of lead optimization is an iterative cycle of design, synthesis, and testing, often guided by computational modeling frontiersin.orgwuxiapptec.com. By employing these strategies, researchers can systematically refine the structure of 6-(azetidin-3-yl)quinoxaline to develop potent, selective, and safe drug candidates for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Azetidin-3-yl)quinoxaline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed C-N coupling or nucleophilic substitution reactions. For example, Pd-catalyzed Suzuki coupling followed by annulation with amines is a validated pathway for indoloquinoxaline derivatives (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline) . Multi-step routes starting from isatin and o-phenylenediamine are also common, with yields dependent on solvent choice (e.g., dry DMF/Cs₂CO₃ at 70°C) and substituent steric effects .

- Key Data : Reaction yields range from 45% to 85% for Pd-catalyzed methods, with electron-donating substituents (e.g., methoxy groups) improving efficiency .

Q. How is the structural integrity of 6-(Azetidin-3-yl)quinoxaline verified in synthetic workflows?

- Methodological Answer : Characterization employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For azetidine-containing derivatives, the azetidin-3-yloxy group’s orientation is confirmed via NOESY correlations and crystallographic data (e.g., CCDC 997724) .

- Key Data : Crystallographic studies reveal planar quinoxaline cores with substituent-dependent dihedral angles (e.g., 6–15° for phenoxyethyl groups) .

Q. What preliminary biological mechanisms are associated with 6-(Azetidin-3-yl)quinoxaline derivatives?

- Methodological Answer : DNA intercalation is a primary mechanism, validated via thermal denaturation assays and circular dichroism (CD). For example, derivatives like 9-Bromo-6H-indolo[2,3-b]quinoxaline stabilize DNA duplexes by ~10–15°C in thermal melting experiments .

- Key Data : Intercalation strength correlates with substituent hydrophobicity (LogP values >2.5 enhance binding) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the DNA-binding affinity of 6-(Azetidin-3-yl)quinoxaline analogs?

- Methodological Answer : SAR analysis focuses on substituent effects:

- Electron-withdrawing groups (e.g., -CF₃ at position 6) increase DNA intercalation by enhancing π-π stacking .

- Azetidine side chains improve solubility but may reduce thermal stability if steric hindrance disrupts planar alignment .

Q. What computational strategies predict the interaction of 6-(Azetidin-3-yl)quinoxaline with therapeutic targets like topoisomerases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used. For example, docking studies with Trypanosoma cruzi enzymes identify hydrogen bonding between the azetidine oxygen and Glu-194 residues .

- Key Data : MD simulations show binding free energies (ΔG) of −8.5 to −10.2 kcal/mol for quinoxaline-protein complexes .

Q. How do researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer : Discrepancies (e.g., variable cytotoxicity in cancer cell lines) are addressed by:

- Standardizing assay conditions (e.g., fixed ATP concentrations in MTT assays).

- Validating intercalation via ethidium bromide displacement assays .

- Key Data : IC₅₀ values for 6-(Azetidin-3-yl)quinoxaline analogs range from 0.8 μM (HeLa cells) to >50 μM (HEK293), highlighting cell-type specificity .

Methodological Challenges and Solutions

Q. What strategies improve the low solubility of 6-(Azetidin-3-yl)quinoxaline derivatives in aqueous media?

- Answer : Co-solvent systems (e.g., DMSO:PBS at 1:4 v/v) or PEGylation of the azetidine side chain enhance solubility without compromising intercalation .

- Key Data : PEGylated derivatives achieve aqueous solubility >1 mg/mL, compared to <0.1 mg/mL for unmodified analogs .

Q. How are advanced spectroscopic techniques applied to study substituent effects on photochemical properties?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.